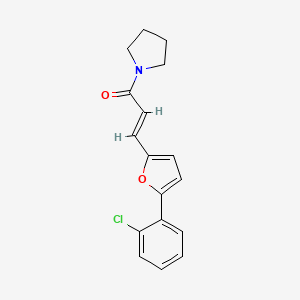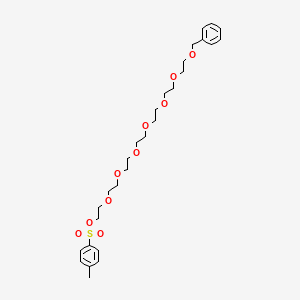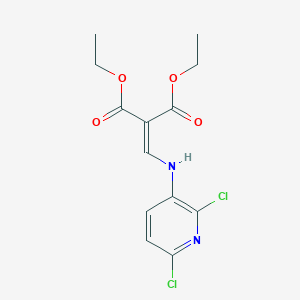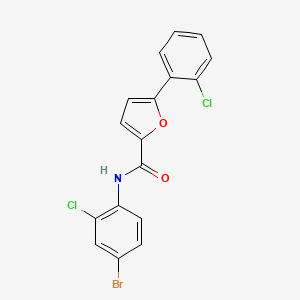
4-Methyl-acridone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-acridone is a derivative of acridone, a nitrogen-containing heterocyclic compound. Acridone derivatives are known for their unique physical and chemical properties, as well as their broad range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-acridone can be synthesized through various methods. One common approach involves the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline derivatives in the presence of copper to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 4-Methyl-acridone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydroacridones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroacridones.
Substitution: Various substituted acridone derivatives.
科学研究应用
4-Methyl-acridone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential as a DNA intercalator and enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
作用机制
The mechanism of action of 4-Methyl-acridone involves its ability to intercalate into DNA, disrupting the normal function of the DNA and associated enzymes. This intercalation can inhibit the activity of topoisomerase and telomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to the catalytic active site and peripheral anionic site of acetylcholinesterase, demonstrating potential as an enzyme inhibitor .
相似化合物的比较
Acridine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Amsacrine: A derivative of acridine used as an anticancer agent.
Triazoloacridone: Known for its anticancer properties.
Uniqueness: 4-Methyl-acridone stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
属性
CAS 编号 |
68506-36-5 |
|---|---|
分子式 |
C14H11NO |
分子量 |
209.24 g/mol |
IUPAC 名称 |
4-methyl-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14(11)16/h2-8H,1H3,(H,15,16) |
InChI 键 |
UJDZYKLDVNNWRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B11938820.png)





![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11938882.png)
